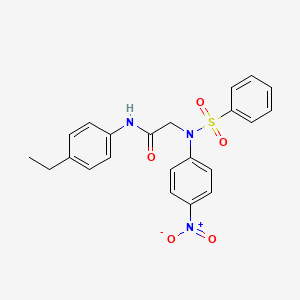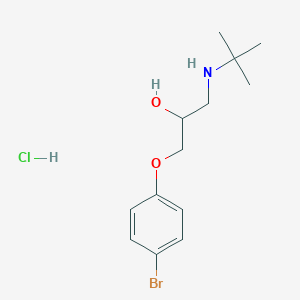![molecular formula C15H15ClFNO B4015907 N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4015907.png)
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
Vue d'ensemble
Description
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as CTDP-1, is a novel compound that has attracted the attention of scientists due to its potential therapeutic applications. CTDP-1 is a member of the tricyclic dibenzodiazepine family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is not yet fully understood. However, it is believed that N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide exerts its effects by modulating GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of anxiety and other mood disorders. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is believed to enhance the activity of GABA receptors, leading to a reduction in anxiety and other symptoms.
Biochemical and Physiological Effects:
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have several biochemical and physiological effects. In animal models, N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to reduce anxiety and improve cognitive function. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have antipsychotic effects, and it is believed that this is due to its ability to modulate dopamine receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its potential therapeutic applications in several areas. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have low toxicity in animal models, which is a promising sign for its potential use in humans. However, one of the main limitations of N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. One area of research is in the development of more efficient synthesis methods for N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide. Another area of research is in the investigation of its potential therapeutic applications in humans. It is also important to investigate the potential side effects of N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide, as well as its long-term effects on the brain and other organs. Overall, N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is a promising compound that has the potential to be a valuable tool in the treatment of several neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have potential therapeutic applications in several areas. One of the main areas of research is in the treatment of anxiety disorders. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to have anxiolytic effects in animal models, and it is believed that this is due to its ability to modulate GABA receptors in the brain. N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide has also been shown to have potential applications in the treatment of depression, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c16-10-4-3-9(6-11(10)17)18-15(19)14-12-7-1-2-8(5-7)13(12)14/h3-4,6-8,12-14H,1-2,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVRXTQZLSIEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-fluorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[2-(2-furoylamino)benzoyl]alaninate](/img/structure/B4015833.png)
![4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4015838.png)
![1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015847.png)

![ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4015863.png)
![ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B4015865.png)
![1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015873.png)
![2-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015881.png)
![N-(4-isopropylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B4015894.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4015901.png)

![N~1~-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N~2~,N~2~-diethylglycinamide hydrochloride](/img/structure/B4015922.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4015925.png)
![2-(4-{[(4-methylphenyl)sulfonyl]imino}-1,3,5-triazinan-1-yl)ethyl 4-nitrobenzoate](/img/structure/B4015931.png)